molecular formula C24H20N3OP B4329250 N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide

N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide

Cat. No. B4329250
M. Wt: 397.4 g/mol
InChI Key: MATUKESOKWAYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPA is a member of the phosphoramidate family of compounds and has been found to exhibit promising anticancer and antiviral properties.

Scientific Research Applications

N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide has been found to exhibit promising anticancer and antiviral properties. In a study conducted by Zhang et al., N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study conducted by Wang et al. found that N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide exhibited potent antiviral activity against the hepatitis B virus. These studies suggest that N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide has the potential to be used as a therapeutic agent for the treatment of cancer and viral infections.

Mechanism of Action

The mechanism of action of N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide is not fully understood. However, it has been suggested that N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide exerts its anticancer and antiviral effects by inhibiting the activity of enzymes involved in DNA synthesis and replication. N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that occurs naturally in the body.
Biochemical and Physiological Effects
N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide has been found to exhibit low toxicity in vitro and in vivo. In a study conducted by Zhang et al., N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide was found to have low toxicity in human breast cancer cells. Another study conducted by Wang et al. found that N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide exhibited low toxicity in liver cells. These studies suggest that N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide may have low toxicity in humans, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide in lab experiments is its simplicity of synthesis. N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide can be synthesized in a laboratory setting with ease, making it an attractive candidate for further research. However, one limitation of using N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide in lab experiments is its low solubility in water. This can make it difficult to carry out experiments that require the use of aqueous solutions.

Future Directions

There are several future directions for research on N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide. One area of research could focus on the development of N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide as a therapeutic agent for the treatment of cancer and viral infections. Another area of research could focus on the optimization of the synthesis method of N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide to improve its yield and purity. Furthermore, research could be conducted to investigate the potential of N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide as a drug delivery system for other therapeutic agents. Overall, N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

N-[diphenyl-(pyridin-4-ylamino)-λ5-phosphanylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N3OP/c28-24(20-10-4-1-5-11-20)27-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)26-21-16-18-25-19-17-21/h1-19H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATUKESOKWAYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[diphenyl(pyridin-4-ylamino)-lambda~5~-phosphanylidene]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide
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N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide
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N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.